DMH4

Vue d'ensemble

Description

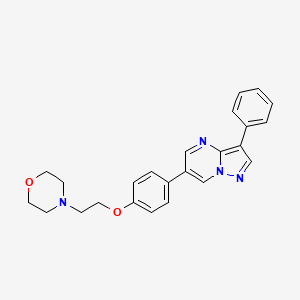

DMH4 is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of DMH4 typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions

DMH4 undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium azide in DMF or sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Applications De Recherche Scientifique

DMH4 has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: This compound has shown potential as an enzyme inhibitor and is being studied for its effects on various biological pathways.

Medicine: It is being investigated for its anticancer properties and potential use in drug development.

Mécanisme D'action

The mechanism of action of DMH4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell growth or the modulation of other biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Pyrazolo[3,4-d]pyrimidine

- Pyrazolo[4,3-e][1,2,4]triazine

- Phenylpyrazole

Uniqueness

DMH4 is unique due to its specific structural features, which confer distinct photophysical properties and biological activities. Compared to similar compounds, it offers a broader range of applications in both medicinal chemistry and material science .

Activité Biologique

DMH4 is a small molecule that selectively inhibits the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), playing a significant role in cancer treatment, particularly for non-small-cell lung cancer (NSCLC). This compound has shown promising biological activities, including anti-angiogenic effects, inhibition of tumor cell proliferation, migration, and invasion, as well as the induction of apoptosis in cancer cells.

VEGFR2 Inhibition

This compound targets VEGFR2, a critical receptor involved in the VEGF signaling pathway that promotes angiogenesis. By inhibiting the phosphorylation of VEGFR2, this compound effectively disrupts the signaling cascade that leads to tumor growth and metastasis. The compound has been shown to significantly reduce cell viability in NSCLC cell lines H460 and A549 in a dose-dependent manner. The growth inhibition concentrations (GI50) for these cell lines were measured at 13.27 µM and 2.75 µM, respectively, after 24 hours of treatment .

Induction of Apoptosis

In addition to inhibiting cell proliferation, this compound induces apoptosis in NSCLC cells. This effect is crucial for its therapeutic potential as it may lead to the elimination of cancer cells. Experimental studies demonstrated that this compound treatment resulted in increased apoptotic markers in treated cells .

Anti-Angiogenic Properties

This compound has also been shown to exhibit anti-angiogenic activity both in vitro and in vivo. In a Matrigel angiogenesis assay using human umbilical vein endothelial cells, this compound effectively blocked angiogenesis by inhibiting VEGF-stimulated phosphorylation of Flk1 (VEGFR2) and downstream mediators like Akt . This property further underscores its potential as an anti-cancer agent.

Case Studies and Experimental Data

Several studies have documented the biological activity of this compound:

- Cell Viability Assays : MTT assays confirmed that this compound significantly reduced the viability of A549 and H460 NSCLC cells compared to control groups treated with DMSO.

- Migration and Invasion : Transwell assays indicated that this compound treatment led to a marked decrease in the migration and invasion capabilities of NSCLC cells .

- Phosphorylation Studies : Western blotting analyses showed that this compound treatment reduced levels of phosphorylated VEGFR2, confirming its role as a selective inhibitor .

Table of Biological Activity

| Activity | Effect | Cell Line | GI50 (µM) |

|---|---|---|---|

| Cell Proliferation | Inhibition | H460 | 13.27 |

| Cell Proliferation | Inhibition | A549 | 2.75 |

| Migration | Significant suppression | A549, H460 | - |

| Invasion | Significant suppression | A549, H460 | - |

| Apoptosis | Induction | A549, H460 | - |

Q & A

Basic Research Questions

Q. How can researchers determine the optimal concentration range of DMH4 for in vitro vascularization studies?

Methodological Answer:

- Conduct dose-response assays using concentrations spanning 0–40 μM, as higher doses (>20 μM) show reduced cell viability due to cytotoxic effects, while lower doses (5–10 μM) enhance vascular network metrics like branchpoint density and vessel length .

- Validate results with fluorescence microscopy (e.g., GFP-tagged vascular endothelial cells) and quantitative tools like Vessel Metrics software to analyze network parameters (e.g., segment count, vessel density) .

Q. What experimental controls are critical when analyzing this compound's bidirectional effects on VEGF and BMP pathways?

Methodological Answer:

- Include DMSO vehicle controls to isolate this compound-specific effects .

- Use pathway-specific inhibitors (e.g., VEGF receptor blockers) to decouple crosstalk between VEGF and BMP signaling .

- Quantify protein expression via Western blotting (e.g., VEGF, AKT) and correlate with functional assays like calcium imaging to validate mechanistic claims .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound's role in VEGF upregulation versus cell viability reduction?

Methodological Answer:

- Perform time-course experiments to differentiate acute signaling effects (e.g., VEGF activation at 12–24 hours) from chronic cytotoxicity (e.g., apoptosis at 48+ hours) .

- Apply multi-omics approaches (transcriptomics/proteomics) to identify compensatory pathways activated under prolonged this compound exposure .

- Use confocal imaging to spatially resolve VEGF expression patterns in surviving versus dying cell populations .

Q. What statistical frameworks are recommended for analyzing this compound's dose-dependent vascular modulation?

Methodological Answer:

- Employ non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values for vascular metrics .

- Apply ANOVA with post-hoc Tukey tests to compare significance across concentration groups, ensuring p-values are adjusted for multiple comparisons .

- Report effect sizes (e.g., Cohen’s d) to quantify the magnitude of this compound-induced changes in vascular density .

Q. How can researchers design reproducible in vivo studies to validate this compound's pro-angiogenic effects observed in vitro?

Methodological Answer:

- Use zebrafish embryos (e.g., Hyaloid vasculature models) for real-time visualization of this compound-induced vascularization .

- Standardize treatment windows (e.g., 36–48 hours post-fertilization) and include sham-injected controls to minimize developmental variability .

- Leverage automated image analysis pipelines (e.g., Vessel Metrics) to reduce observer bias in quantifying vascular metrics .

Q. Data Interpretation & Validation

Q. What strategies mitigate bias when interpreting this compound's dual role in promoting vascularization and inhibiting cell growth?

Methodological Answer:

- Conduct blinded analyses for microscopy and protein quantification to reduce confirmation bias .

- Validate findings across multiple cell lines (e.g., THP1, Raji) to confirm pathway specificity .

- Replicate results in independent labs using shared protocols and openly published raw data (e.g., calcium flux measurements, Western blot images) .

Q. How can researchers reconcile discrepancies between this compound's acute signaling effects and long-term phenotypic outcomes?

Methodological Answer:

- Integrate kinetic studies (e.g., hourly calcium imaging) with endpoint assays (e.g., 48-hour viability tests) .

- Use RNA interference to silence putative compensatory genes (e.g., PI3K) and test whether this compound's vascular effects persist .

- Publish negative results and methodological limitations transparently to guide future studies .

Propriétés

IUPAC Name |

4-[2-[4-(3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-2-4-20(5-3-1)23-17-26-28-18-21(16-25-24(23)28)19-6-8-22(9-7-19)30-15-12-27-10-13-29-14-11-27/h1-9,16-18H,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZQZGSPYYHTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=CC=C5)N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00416187 | |

| Record name | 4-[2-[4-(3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515880-75-8 | |

| Record name | 4-[2-[4-(3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DMH4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.